molecular formula C12H15ClN2O B14735220 1-(2-Chloroanilino)cyclopentane-1-carboxamide CAS No. 6636-91-5

1-(2-Chloroanilino)cyclopentane-1-carboxamide

Cat. No.: B14735220
CAS No.: 6636-91-5
M. Wt: 238.71 g/mol
InChI Key: DTHALSGIHBPYKS-UHFFFAOYSA-N
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Description

1-(2-Chloroanilino)cyclopentane-1-carboxamide is an organic compound characterized by the presence of a cyclopentane ring attached to a carboxamide group and a 2-chloroaniline moiety.

Preparation Methods

The synthesis of 1-(2-Chloroanilino)cyclopentane-1-carboxamide typically involves the reaction of 2-chloroaniline with cyclopentanecarboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Chloroanilino)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the 2-chloroaniline moiety can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-(2-Chloroanilino)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Chloroanilino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(2-Chloroanilino)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

6636-91-5

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(2-chloroanilino)cyclopentane-1-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-9-5-1-2-6-10(9)15-12(11(14)16)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2,(H2,14,16)

InChI Key

DTHALSGIHBPYKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)NC2=CC=CC=C2Cl

Origin of Product

United States

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